METHYL (4-METHYL-2-OXO-2H-CHROMEN-7-YL) CARBONATE
Overview
Description
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities . The specific structure of this compound includes a chromenone core with a methyl group at the 4-position and a carbonate ester at the 7-position, making it a unique and potentially valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate typically involves the esterification of 4-methyl-7-hydroxycoumarin with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions generally include stirring the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or column chromatography to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonate ester, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives .
Scientific Research Applications
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate involves its interaction with biological targets such as enzymes and receptors. The chromenone core can inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, the compound can interact with cellular pathways involved in inflammation and coagulation, contributing to its anti-inflammatory and anticoagulant effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a similar chromenone core but with a benzenesulfonate group instead of a carbonate ester.
4-Methyl-2-oxo-2H-chromen-7-yl sulfamate: Another similar compound with a sulfamate group, known for its potential biological activities.
Uniqueness
Methyl (4-methyl-2-oxo-2H-chromen-7-yl) carbonate is unique due to its specific carbonate ester functional group, which imparts distinct chemical reactivity and potential biological activities compared to other coumarin derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
methyl (4-methyl-2-oxochromen-7-yl) carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7-5-11(13)17-10-6-8(3-4-9(7)10)16-12(14)15-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGJGBDBTDVEIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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